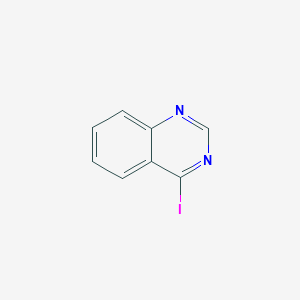

4-Iodoquinazoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-iodoquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IN2/c9-8-6-3-1-2-4-7(6)10-5-11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBSRYRNFSYDEHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC=N2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Advanced Functionalization Strategies

Nucleophilic Substitution Reactions

The C4-position of the quinazoline (B50416) ring is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atoms (N1 and N3). This makes 4-haloquinazolines, including 4-iodoquinazoline, excellent substrates for nucleophilic aromatic substitution (SNAr) reactions.

Displacement of Halogen Atoms (e.g., Iodine, Chlorine) by Nucleophiles

The halogen atom at the C4-position of a quinazoline can be readily displaced by a variety of nucleophiles. While 4-chloroquinazolines are most commonly used for these reactions, this compound also undergoes facile substitution. beilstein-journals.orgmdpi.com The reaction of 4-chloroquinazolines with electron-rich amines, such as primary aliphatic amines or hydroxy-substituted anilines, often proceeds under mild conditions to yield the corresponding 4-aminoquinazolines in good yields. beilstein-journals.org However, reactions with less nucleophilic amines may require more forcing conditions, which can be overcome by using techniques like microwave irradiation. beilstein-journals.org

For instance, the reaction of 4-chloro-8-iodoquinazoline (B175156) with 4-methoxy-N-methylaniline proved inefficient under various standard conditions. beilstein-journals.org A successful amination was achieved using a microwave-mediated, base-free strategy in a THF/water mixture, yielding the desired product in 87% yield. beilstein-journals.org This highlights that even with an iodo-substituent elsewhere on the ring, the C4-position remains the primary site for nucleophilic attack. The general reactivity order for halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I, but the high activation of the C4-position in quinazolines makes both chloro and iodo derivatives viable substrates.

Mechanistic Aspects of SNAr Reactions

The nucleophilic aromatic substitution (SNAr) on 4-haloquinazolines proceeds through a well-established two-step addition-elimination mechanism. uomustansiriyah.edu.iqnumberanalytics.comnptel.ac.inyoutube.comresearchgate.net

Nucleophilic Attack and Formation of the Meisenheimer Complex : The reaction is initiated by the attack of a nucleophile on the electron-deficient C4-carbon of the quinazoline ring. This is the rate-determining step, as it involves the temporary loss of aromaticity in the heterocyclic ring. uomustansiriyah.edu.iqyoutube.com The attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. numberanalytics.comyoutube.com The negative charge in this intermediate is effectively delocalized by the electron-withdrawing nitrogen atoms of the quinazoline ring, which stabilizes the complex. nptel.ac.in

Elimination of the Leaving Group : In the second, faster step, the aromaticity of the quinazoline ring is restored by the expulsion of the halide ion (e.g., I⁻ or Cl⁻) as a leaving group. uomustansiriyah.edu.iqyoutube.com

The high susceptibility of the C4-position to nucleophilic attack, compared to other positions on the quinazoline ring, is a key feature. DFT calculations on 2,4-dichloroquinazoline (B46505) have shown that the C4-carbon has a higher LUMO coefficient, making it the more electrophilic center and thus more prone to nucleophilic attack than the C2-position. mdpi.com This inherent electronic preference underpins the regioselectivity observed in the synthesis of numerous 4-aminoquinazoline derivatives. mdpi.com

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations. researchgate.netsemanticscholar.orglibretexts.org The carbon-iodine bond is significantly more reactive than carbon-bromine or carbon-chlorine bonds in the key oxidative addition step of many catalytic cycles, a property that can be exploited for selective functionalization. researchgate.net

Palladium-Catalyzed Coupling Reactions (e.g., Sonogashira, Suzuki-Miyaura, Stille)

Palladium catalysts are extensively used to functionalize this compound and its derivatives. sigmaaldrich.com

Sonogashira Coupling : This reaction creates a Csp²-Csp bond by coupling an aryl halide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. libretexts.orgmdpi.com The reaction is highly effective for 4-haloquinazolines. For instance, 4-chloro-2-substituted quinazolines react with terminal alkynes at room temperature in the presence of Pd(PPh₃)₄, CuI, and Cs₂CO₃ in DMF to produce 4-alkynylquinazolines in high yields. mdpi.com While many examples use 4-chloroquinazolines, the higher reactivity of the C-I bond makes this compound an even better substrate, although specific examples in the literature are sometimes focused on more complex di- or tri-haloquinazolines. mdpi.comnih.gov

Suzuki-Miyaura Coupling : This versatile reaction forms a Csp²-Csp² bond between an organohalide and an organoboron compound (like a boronic acid). wikipedia.orglibretexts.org It is widely used in the synthesis of biaryl compounds. wikipedia.org The reaction of 4,7-dichloroquinazolines with arylboronic acids using a Pd(PPh₃)₄ catalyst selectively occurs at the more reactive C4-position. nih.gov Similarly, sequential coupling strategies on dihaloquinazolines often exploit the differential reactivity of the halogen atoms. mdpi.com

Stille Coupling : The Stille reaction couples an organohalide with an organotin compound. organic-chemistry.org It has been applied to haloquinazolines to create C-C bonds. For example, 5-chlorotriazoloquinazolines have been coupled with heterarylstannanes using a Pd(PPh₃)₄-CuI catalyst system. semanticscholar.orgnih.gov In a study on 6-bromo-2,4-dichloroquinazoline, modification with trimethylalane in the presence of Pd(PPh₃)₄ resulted in preferential substitution at the C4-position over the C6-position, again highlighting the enhanced reactivity of the C4-halide. nih.gov

Regioselectivity and Chemoselectivity in Cross-Couplings (e.g., Csp²-I vs Csp²-Cl)

A significant advantage of using substrates with multiple, different halogen atoms is the ability to perform selective, sequential cross-coupling reactions. The reactivity of Csp²-halogen bonds in palladium-catalyzed oxidative addition generally follows the order: C-I > C-Br >> C-Cl. researchgate.net This predictable reactivity trend allows for the chemoselective functionalization of an iodo-substituted position in the presence of a chloro-substituent.

In a direct comparison using 2-aryl-4-chloro-6-iodoquinazolines, it was demonstrated that Sonogashira coupling with terminal alkynes occurs selectively at the C6-iodo position, leaving the C4-chloro position intact. mdpi.comresearchgate.net This is in contrast to analogous 2-aryl-6-bromo-4-chloroquinazolines, where substitution often favors the more electronically activated C4-Cl bond. mdpi.com The intrinsic reactivity of the Csp²-I bond is greater than that of the Csp²-Br or Csp²-Cl bond, and in this case, it overrides the electronic activation at C4. mdpi.comresearchgate.net This allows for a modular approach: an initial coupling at the C-I bond can be followed by a second, different coupling reaction at the C-Cl bond under more forcing conditions. mdpi.com This strategy has been used to synthesize unsymmetrical, poly-substituted quinazolines through sequential Sonogashira/Suzuki-Miyaura or Sonogashira/Stille reactions. mdpi.comresearchgate.net

Copper-Catalyzed Coupling Reactions

Copper-catalyzed reactions, such as the Ullmann coupling, represent a classical method for forming carbon-carbon and carbon-heteroatom bonds, predating many palladium-catalyzed systems. beilstein-journals.org While modern methods often favor palladium due to milder reaction conditions, copper catalysis remains relevant. In the context of quinazoline chemistry, copper(I) iodide is frequently used as a co-catalyst in palladium-catalyzed reactions like the Sonogashira coupling, where it facilitates the formation of a copper acetylide intermediate. libretexts.orgmdpi.com

There are also examples where copper catalysts play a primary role. The reaction of 2,4-dichloroquinazoline with tert-butylmagnesium chloride in the presence of copper(I) iodide as the catalyst selectively yields the 4-substituted product. researchgate.net This regioselectivity is attributed to the increased reactivity of the C4 position due to the α-nitrogen effect. researchgate.net

C-H Bond Functionalization

While the C4 position of this compound is readily functionalized via substitution of the iodine atom, the direct functionalization of carbon-hydrogen (C-H) bonds at other positions represents a more atom-economical approach to molecular diversification. This strategy avoids the need for pre-functionalization, streamlining synthetic pathways. sigmaaldrich.com The focus is often on the C2 position of the quinazoline ring, which is activated for such transformations.

Direct C-H arylation and alkylation are powerful methods for forging new carbon-carbon bonds on the quinazoline core. These reactions typically target the most acidic C-H bond, which in many quinazoline derivatives is at the C2 position.

One notable advancement is the palladium-catalyzed, copper-assisted direct C-H arylation of quinazolin-4-ones with various aryl iodides. organic-chemistry.org This method, often enhanced by microwave irradiation to reduce reaction times, allows for the synthesis of 2-arylquinazolin-4-one derivatives in high yields. organic-chemistry.org The reaction demonstrates broad tolerance for different functional groups on the aryl iodide, including both electron-donating and electron-withdrawing substituents. organic-chemistry.org While this example uses a quinazolin-4-one, the principle of direct C2-arylation is a key strategy for functionalizing the quinazoline scaffold.

In addition to arylation, direct C-H alkylation has also been achieved. For instance, a transition-metal-free approach for the direct alkylation of C(aryl)-H bonds with aliphatic aldehydes has been described. chemrevlett.com This method proceeds via a radical-promoted decarbonylation and has been successfully applied to various N-heteroarenes. chemrevlett.com Another study demonstrated the C2-alkylation of quinazolin-4(3H)-ones using aliphatic aldehydes, showcasing a catalytic system that is also effective for the decarbonylative C-H alkylation of other N-heteroarenes. chemrevlett.com

| Reactant 1 | Reactant 2 (Aryl Iodide) | Catalyst/Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Quinazolin-4-one | Iodobenzene | Pd(OAc)₂, CuI, LiOtBu | DMF, 120°C, 30 min (Microwave) | 2-Phenylquinazolin-4-one | 90% | organic-chemistry.org |

| Quinazolin-4-one | 4-Fluoroiodobenzene | Pd(OAc)₂, CuI, LiOtBu | DMF, 120°C, 30 min (Microwave) | 2-(4-Fluorophenyl)quinazolin-4-one | 85% | organic-chemistry.org |

| Quinazolin-4-one | 4-Iodonitrobenzene | Pd(OAc)₂, CuI, LiOtBu | DMF, 120°C, 30 min (Microwave) | 2-(4-Nitrophenyl)quinazolin-4-one | 91% | organic-chemistry.org |

| Quinazolin-4-one | 4-Iodoanisole | Pd(OAc)₂, CuI, LiOtBu | DMF, 120°C, 30 min (Microwave) | 2-(4-Methoxyphenyl)quinazolin-4-one | 88% | organic-chemistry.org |

Catalytic C-H activation is the enabling technology behind direct functionalization, employing transition metals to selectively cleave a C-H bond and facilitate the formation of a new bond. sigmaaldrich.com Palladium is a commonly used catalyst for these transformations due to its high reactivity and functional group tolerance. snnu.edu.cn

Catalytic cycles in palladium-mediated C-H activation can vary. snnu.edu.cn A common pathway is the Pd(II)/Pd(0) cycle, which typically begins with a C-H cleavage step to form a Pd(II) intermediate. snnu.edu.cn This intermediate can then undergo further reactions, such as transmetalation or migratory insertion, followed by reductive elimination to yield the product and regenerate the Pd(0) species, which is then reoxidized to Pd(II) to close the catalytic loop. snnu.edu.cn Another pathway is the Pd(0)/Pd(II) cycle, which starts with the oxidative addition of a Pd(0) catalyst to an organohalide. snnu.edu.cn

The ligand-free, copper-assisted, palladium-catalyzed C-H arylation of quinazolin-4-ones is a specific application of these principles. organic-chemistry.org In this system, it is suggested that copper coordinates to a nitrogen atom, facilitating the metallation step, while dimethylamine, generated in situ, may stabilize the active catalytic species. organic-chemistry.org The use of microwave heating dramatically accelerates the reaction. organic-chemistry.org

Cyclization and Condensation Reactions for Scaffold Diversification

The construction of the this compound core itself, as well as its subsequent diversification, heavily relies on cyclization and condensation reactions. These methods build the heterocyclic ring system from acyclic or simpler cyclic precursors.

A highly effective method for the direct synthesis of 2-aryl-4-iodoquinazolines involves the synergistically induced cyclization of N-(2-cyanophenyl)benzamides. nih.gov This reaction uses a combination of titanium tetraiodide (TiI₄) and trimethylsilyl (B98337) iodide (TMSI) to promote an iodination-cyclization cascade. nih.gov The process is believed to start with the coordination of TiI₄ to the cyano group, followed by nucleophilic attack of an iodide ion. nih.gov The resulting intermediate undergoes intramolecular cyclization to form the quinazoline ring, yielding the 4-iodo-substituted product in moderate to high yields. nih.gov This method was successfully applied to the formal synthesis of a potent analgesic agent, demonstrating its utility. nih.gov

Other cyclization strategies often begin with readily available starting materials like 2-aminobenzonitriles. scielo.br These precursors can undergo reactions with various partners to build the quinazoline ring. For example, condensation with aldehydes or their equivalents can form the pyrimidine (B1678525) portion of the scaffold. scielo.br Similarly, the condensation of o-iodobenzaldehydes with amidine hydrochlorides under copper-catalyzed conditions provides another route to the quinazoline core. nih.gov These cyclization reactions are fundamental for creating the initial scaffold, which can then be further modified. scielo.br

| Substrate (N-(2-cyanophenyl)benzamide derivative) | Catalyst/Reagents | Conditions | Product (2-Aryl-4-iodoquinazoline) | Yield | Reference |

|---|---|---|---|---|---|

| N-(2-cyanophenyl)benzamide | TiI₄, TMSI | Toluene, reflux, 14h | 4-Iodo-2-phenylquinazoline | 85% | nih.gov |

| N-(2-cyanophenyl)-4-methylbenzamide | TiI₄, TMSI | Toluene, reflux, 14h | 4-Iodo-2-(p-tolyl)quinazoline | 81% | nih.gov |

| 4-Chloro-N-(2-cyanophenyl)benzamide | TiI₄, TMSI | Toluene, reflux, 14h | 2-(4-Chlorophenyl)-4-iodoquinazoline | 83% | nih.gov |

| N-(2-cyano-4-methylphenyl)benzamide | TiI₄, TMSI | Toluene, reflux, 14h | 4-Iodo-6-methyl-2-phenylquinazoline | 75% | nih.gov |

Tandem and Cascade Reactions

Tandem reactions, also known as cascade or domino reactions, are processes involving at least two consecutive reactions where the subsequent step is triggered by the functionality formed in the previous one, all occurring in a single pot without isolating intermediates. wikipedia.orgnumberanalytics.com This approach is highly efficient, increasing molecular complexity rapidly while minimizing waste and operational time. wikipedia.org

In the context of quinazoline chemistry, tandem reactions are employed to build intricate, fused heterocyclic systems. A notable example is a copper-catalyzed one-pot tandem reaction for synthesizing imidazo[1,2-c] organic-chemistry.orgnih.govresearchgate.nettriazolo[1,5-a]quinazolines. researchgate.net This process involves a sequence of a copper-catalyzed azide-alkyne cycloaddition (CuAAC), an intramolecular cross-dehydrogenative C-N bond formation, and an Ullmann-type C-N coupling, all proceeding in a single operation. researchgate.net Such a strategy allows for the rapid assembly of complex polycyclic scaffolds from relatively simple starting materials. researchgate.net

Another powerful example is the palladium-catalyzed three-component tandem reaction of 2-aminobenzonitrile (B23959), aldehydes, and arylboronic acids, which provides an efficient route to 2-arylquinazolines. nih.gov Cascade reactions can also be initiated from the quinazoline core to build further complexity. For instance, a condensation reaction followed by cyclization can be used to append additional rings onto the quinazoline scaffold, leading to novel derivatives with diverse pharmacological profiles. nih.gov These advanced, multi-step, single-pot reactions represent the frontier of synthetic efficiency in creating libraries of complex quinazoline-based molecules. numberanalytics.com

Computational Chemistry Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a prominent computational method used to study the electronic structure of many-body systems. duke.edu It has been widely applied to quinazoline (B50416) derivatives to understand their chemical and physical properties. researchgate.netresearchgate.net

Molecular Geometry Optimization and Electronic Structure Analysis

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in 4-iodoquinazoline, a process known as geometry optimization. utripoli.edu.ly By finding the minimum energy conformation, researchers can accurately predict bond lengths, bond angles, and dihedral angles. researchgate.net For quinazoline derivatives, DFT methods like B3LYP with basis sets such as 6-31G* are commonly employed to achieve results that correlate well with experimental data, for instance, from X-ray crystallography. researchgate.netsemanticscholar.org

Once the geometry is optimized, the electronic structure can be analyzed. This includes mapping the electron density to identify regions that are electron-rich or electron-poor. The distribution of Mulliken and natural atomic charges can be calculated to understand the partial charges on each atom, which influences the molecule's reactivity. nih.gov Natural Bond Orbital (NBO) analysis is another technique used to study intramolecular interactions, charge transfer, and the delocalization of electron density within the molecule. mdpi.com

Table 1: Representative Theoretical Bond Lengths and Angles for a Quinazoline Core

| Parameter | Bond/Angle | Typical Calculated Value (Å or °) |

| Bond Length | C-N (pyrimidine ring) | ~1.32 - 1.38 Å |

| C-C (benzene ring) | ~1.39 - 1.41 Å | |

| C=N | ~1.29 Å | |

| Bond Angle | N-C-N | ~127° |

| C-N-C | ~116° | |

| C-C-I | ~120° |

Note: These are typical values for a quinazoline scaffold; specific values for this compound would be determined via a dedicated DFT calculation.

Energy Level and Orbital Diagram Investigations

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and electronic properties. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov

DFT calculations provide precise energy values for these orbitals, allowing for the construction of molecular orbital energy diagrams. researchgate.netnih.gov These diagrams visually represent the energy levels of the molecular orbitals, illustrating how electrons are distributed. researchgate.netyoutube.com For this compound, the HOMO is typically expected to be distributed over the quinazoline ring system, particularly the benzene (B151609) portion, while the LUMO might be centered more on the pyrimidine (B1678525) ring. The presence of the iodine atom can also influence the energies and distributions of these orbitals.

Prediction of Spectroscopic Properties (e.g., Absorption and Emission Wavelengths)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to predict the electronic absorption spectra (UV-Vis spectra) of molecules. nih.govnih.gov By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption wavelengths (λmax). mdpi.com These theoretical predictions are often in good agreement with experimental spectroscopic data and help in the interpretation of the observed spectra. researchgate.netresearchgate.net

For substituted quinazolines, the nature and position of the substituent can significantly affect the absorption spectrum. The introduction of an iodine atom at the 4-position of the quinazoline ring is expected to influence the electronic transitions, potentially causing a shift in the absorption wavelengths compared to the unsubstituted parent molecule. Theoretical studies on similar halogenated anilinoquinazolines have shown a correlation between the type of halogen and the resulting spectral characteristics. mdpi.com

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Stacking)

DFT is used to study the non-covalent interactions that govern how molecules interact with each other and with biological targets. researchgate.net Molecular Electrostatic Potential (MEP) maps, generated from DFT calculations, are particularly useful for this purpose. researchgate.netmdpi.com The MEP surface visually represents the electrostatic potential on the electron density surface, with different colors indicating regions of negative (nucleophilic, electron-rich) and positive (electrophilic, electron-poor) potential. These maps can predict sites for hydrogen bonding and other electrostatic interactions. nih.gov

In the context of this compound derivatives, DFT can be used to analyze potential hydrogen bond interactions, for instance, between the nitrogen atoms of the quinazoline ring and hydrogen bond donors. nih.gov It can also be used to investigate π-π stacking interactions between the aromatic rings of multiple molecules, which is important for understanding crystal packing and interactions within a biological binding site.

Redox Potential Predictions and pH Dependence

DFT calculations can accurately predict the redox potentials of organic molecules. mdpi.comresearchgate.net By calculating the Gibbs free energies of the molecule in its oxidized and reduced states, the standard reduction potential can be determined using the Nernst equation. nih.gov This is particularly relevant for quinazoline derivatives, as their redox properties can be important for their biological activity and for applications in areas like energy storage. utupub.finih.gov

Furthermore, DFT can model the pH dependence of these redox potentials. nih.gov Proton-coupled electron transfer is a common mechanism for organic molecules in aqueous solutions. By calculating the pKa values and the free energies of different protonation states, a Pourbaix diagram (a plot of potential versus pH) can be constructed. This diagram shows how the stable form of the molecule and its redox potential change with varying pH levels. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. youtube.com 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), extend this by considering the three-dimensional properties of the molecules. youtube.com

For quinazoline derivatives, which are known to inhibit various enzymes like Epidermal Growth Factor Receptor (EGFR) kinase, 3D-QSAR studies have been successfully applied. nih.govnih.govresearchgate.net In a typical 3D-QSAR study, a set of structurally related molecules (like various substituted 4-anilinoquinazolines) with known biological activities are aligned based on their common scaffold. nih.gov Then, steric and electrostatic fields around the molecules are calculated. nih.gov

Statistical methods, such as Partial Least Squares (PLS), are used to build a correlation between the variations in these fields and the observed biological activity. The resulting model can then be used to predict the activity of new, untested compounds and to provide insights into the structural features that are important for activity. For instance, the models can generate contour maps that show where bulky groups, electronegative groups, or hydrogen bond donors/acceptors would enhance or decrease activity, thereby guiding the rational design of more potent analogues. nih.gov

Ligand-Based Model Generation for Inhibitory Potential

Ligand-based drug design methodologies are predicated on the principle that molecules with similar structures are likely to exhibit similar biological activities. fiveable.me These methods are particularly valuable when the three-dimensional structure of the biological target is unknown. For quinazoline derivatives, three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are frequently used to build predictive models. frontiersin.orgnih.gov

One of the primary 3D-QSAR techniques is Comparative Molecular Field Analysis (CoMFA), which correlates the biological activity of a set of compounds with their 3D steric and electrostatic properties. frontiersin.org In developing a CoMFA model, a series of known active compounds, such as this compound derivatives, are structurally aligned. frontiersin.org The model then generates a 3D grid around the molecules and calculates the steric and electrostatic fields for each compound, ultimately creating a mathematical equation that links these field values to their observed inhibitory activities. frontiersin.orgnih.gov This resulting model can then be used to predict the activity of new, unsynthesized compounds, providing a crucial tool for prioritizing synthetic efforts. nih.gov

Correlation with Biological Activity Data

A critical step in developing a robust 3D-QSAR model is validating its predictive power by correlating the computationally predicted activities with experimentally determined biological data. researchgate.net A statistically significant correlation indicates that the model has successfully captured the key structural features required for biological activity. frontiersin.org

For QSAR models of quinazoline derivatives targeting enzymes like the Epidermal Growth Factor Receptor (EGFR), strong correlations are often observed. frontiersin.org These models are typically evaluated using statistical metrics such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). frontiersin.orgnih.gov For instance, a CoMFA model developed for a series of quinazoline-based EGFR inhibitors demonstrated a q² value of 0.608 and an r² of 0.979, indicating high internal consistency and predictive ability. frontiersin.org Such models establish a reliable mathematical relationship between the physicochemical properties of the compounds and their biological function, allowing researchers to confidently predict the potency of novel this compound analogues before they are synthesized. frontiersin.orgwikipedia.org

Molecular Docking and Molecular Dynamics (MD) Simulations

When the 3D structure of the target protein is available, structure-based methods like molecular docking and molecular dynamics simulations offer a powerful approach to understanding drug-receptor interactions at an atomic level.

Protein-Ligand Interaction Prediction and Binding Affinity Assessment

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. frontiersin.org For this compound derivatives, docking studies have been instrumental in identifying their binding modes within the active sites of various key enzymes implicated in disease, such as EGFR, Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Carbonic Anhydrase XII (CAXII), and Dihydrofolate Reductase (DHFR). nih.govnih.govresearchgate.net

These simulations calculate a "docking score" or binding energy, typically in kcal/mol, which estimates the strength of the interaction. nih.gov A more negative value suggests a stronger binding affinity. nih.gov Studies have shown that iodoquinazoline derivatives can achieve strong binding affinities with their targets. For example, specific derivatives have demonstrated calculated binding energies of -110.10 kcal/mol with VEGFR-2 and -8.45 kcal/mol with CAXII. nih.govresearchgate.net The analysis also identifies crucial interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues in the protein's active site. nih.govderpharmachemica.com

| Compound Class | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Source |

|---|---|---|---|---|

| N-alkyl substituted iodoquinazoline | VEGFR-2 (4ASD) | -110.10 | Cys919, Asp1046, Glu885 | nih.gov |

| 2,4-disubstituted-6-iodoquinazoline | Carbonic Anhydrase XII (hCAXII) | -8.45 | Lys168, His66, Pro202 | researchgate.net |

| N-alkyl substituted iodoquinazoline | EGFR (3W2O) | -90.95 | Thr854, Met790, Met793 | nih.gov |

| 2,4-disubstituted-6-iodoquinazoline | Dihydrofolate Reductase (DHFR) | -8.00 (average) | Not specified | nih.govresearchgate.net |

Elucidation of Potential Mechanisms of Action

By revealing how a ligand binds to its target, molecular docking provides critical insights into its mechanism of action. frontiersin.org For instance, if a this compound derivative is shown to occupy the ATP-binding pocket of a kinase like EGFR, it strongly suggests that its mechanism of action is the inhibition of the enzyme's catalytic activity, thereby blocking downstream signaling pathways essential for cancer cell proliferation. nih.gov The specific interactions observed, such as hydrogen bonds formed between the quinazoline core and key residues like Cys919 in VEGFR-2 or Met790 in EGFR, anchor the inhibitor in the active site and are critical for its potency. nih.gov

To further refine these findings, Molecular Dynamics (MD) simulations are often employed. nih.gov MD simulations model the movement of every atom in the protein-ligand complex over time, providing a dynamic view of the interaction. nih.govyoutube.com This technique helps to assess the stability of the predicted binding pose from docking. nih.gov By running simulations for periods such as 100 nanoseconds, researchers can confirm that the key hydrogen bonds and hydrophobic interactions are maintained, thus validating the stability of the complex and reinforcing the proposed mechanism of action. nih.govresearchgate.netnih.gov

Cheminformatics and Virtual Screening Methodologies

Cheminformatics applies computational methods to solve chemical problems, and in drug discovery, it is heavily utilized in virtual screening to identify promising new drug candidates from large compound libraries. researchgate.net This approach significantly reduces the time and cost associated with traditional high-throughput screening. derpharmachemica.com

A typical virtual screening workflow for identifying novel quinazoline-based inhibitors begins with retrieving a large number of derivatives from chemical databases like PubChem. researchgate.netnih.gov This initial set, which can contain thousands of compounds, is then subjected to a series of computational filters. researchgate.netnih.gov A common first step is applying Lipinski's "rule of five," which assesses the drug-likeness of a compound based on properties like molecular weight and hydrogen bond donors/acceptors. abap.co.inbwise.kr

Compounds that pass this filter are then evaluated for their ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles. researchgate.netnih.gov This multi-step filtering process systematically narrows down the vast initial library to a manageable number of candidates with favorable, drug-like properties. researchgate.netnih.gov In one such study, an initial library of 1,000 quinazoline derivatives was filtered down to just 28 compounds with good pharmacokinetic profiles. researchgate.netnih.gov These refined candidates are then subjected to molecular docking against a specific biological target to identify the compounds with the highest predicted binding affinities, which are then prioritized for chemical synthesis and in vitro biological evaluation. derpharmachemica.comresearchgate.netnih.gov

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules like 4-Iodoquinazoline. researchgate.netnih.gov It provides detailed information about the chemical environment of individual atoms, particularly hydrogen (¹H NMR) and carbon (¹³C NMR), allowing for the deduction of the molecular framework and the assessment of sample purity. researchgate.netmestrelab.com

In the ¹H NMR spectrum of quinazoline (B50416) derivatives, the protons on the quinazoline core typically appear in the aromatic region. For instance, in a related 6-iodo-2-substituted-quinazolin-4(3H)-one, the quinazoline protons were observed as doublets and double doublets in the range of δ 7.38–8.29 ppm. jocpr.com The chemical shifts and coupling constants of these protons are indicative of their relative positions on the quinazoline ring.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. In a study of 2-aryl-4-chloro-6-iodoquinazolines, the carbon atom attached to the iodine (C-I) was found to have a characteristic signal at approximately δ 93.0 ppm. mdpi.com The disappearance of this signal upon substitution is a clear indicator of a chemical reaction at that position.

The purity of a sample can be assessed by the presence of unexpected signals in the NMR spectrum. Quantitative NMR (qNMR) can even be used to determine the absolute purity of a compound by comparing the integral of an analyte signal to that of a certified internal standard. mestrelab.com

Table 1: Illustrative ¹H NMR Spectral Data for a Related Iodoquinazoline Derivative

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Quin-H | 7.38 | d | 7.5 |

| Ar-H | 7.52 | d | 8.5 |

| Ar-H | 7.66 | d | 8.5 |

| Quin-H | 8.06-8.19 | dd | 2, 7.5 |

| Quin-H | 8.29 | d | 2 |

| NH | 12.3 | brs | - |

Data from a study on 3-(4-Chlorophenyl)-6-iodo-2-[N-(4-bromophenyl)carbamoylthio]-4-(3H)-quinzolin-4-one. jocpr.com

Table 2: Illustrative ¹³C NMR Spectral Data for a Related Iodoquinazoline Derivative

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C-I | ~93.0 |

| Acetylenic C | 88.2 |

| Acetylenic C | 92.3 |

Data from a study on 4-chloro-2-phenyl-6-(2-phenylethynyl)quinazoline. mdpi.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. utdallas.edu

The IR spectrum of a quinazoline derivative will exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds. libretexts.orglibretexts.org Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. vscht.cz The C=N stretching vibration of the quinazoline ring would also be expected in the fingerprint region. In derivatives of 6-iodo-4-chloroquinazolines, characteristic bands for other functional groups, such as the SO₂ group (at 1375 and 1188 cm⁻¹) and NH/NH₂ groups (in the region of 3410–3208 cm⁻¹), have been identified. nih.gov The presence and position of these bands provide direct evidence for the specific functional groups within the molecule.

Table 3: Characteristic IR Absorption Bands for Iodoquinazoline Derivatives

| Functional Group | Absorption Range (cm⁻¹) |

|---|---|

| N-H / NH₂ | 3410–3208 |

| Aromatic C-H | >3000 |

| C=N | Fingerprint Region |

| SO₂ | 1375 and 1188 |

Data from studies on iodoquinazoline derivatives. vscht.cznih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. physchemres.org

The UV-Vis spectrum of a molecule is determined by its chromophores, which are the parts of the molecule that absorb light. For quinazoline derivatives, the aromatic system constitutes a major chromophore. Studies on 2,3-diaryl-6-(phenylethynyl)quinazolines, which are related to this compound, have shown that these compounds exhibit several absorption bands in their UV-Vis spectra. mdpi.comnih.gov The position and intensity of these bands are influenced by the substituents on the quinazoline ring and the polarity of the solvent. researchgate.net For example, in a series of such compounds, the absorption maxima were observed in the range that allows for the study of their photophysical properties, such as fluorescence. mdpi.comnih.gov The emission spectra of these compounds were characterized by a single emission band in the region of 480–495 nm when excited at 355 nm. mdpi.com

Table 4: Photophysical Data for a Series of 2,3-diaryl-6-(phenylethynyl)quinazolines in CH₂Cl₂

| Property | Wavelength Range (nm) |

|---|---|

| Excitation (λex) | ~355 |

| Emission (λem) | 480–495 |

Data from a study on 2,3-diaryl-6-(phenylethynyl)quinazolines. mdpi.com

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. wikipedia.org High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound with high accuracy. mdpi.com

In the context of halogenated compounds like this compound, mass spectrometry is particularly useful for confirming the presence of the halogen atoms. For instance, in the mass spectrum of a related 6-alkynyl-4-chloroquinazoline, the molecular ion region displayed the characteristic M+ and M+2 peaks in a 3:1 ratio, which is indicative of the presence of the ³⁵Cl and ³⁷Cl isotopes. mdpi.com A similar isotopic pattern, though different in its signature, would be expected for iodine, which has a single stable isotope (¹²⁷I). The fragmentation pattern observed in the mass spectrum can also provide valuable information about the structure of the molecule.

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-aryl-4-chloro-6-iodoquinazolines |

| 6-iodo-2-substituted-quinazolin-4(3H)-one |

| 3-(4-Chlorophenyl)-6-iodo-2-[N-(4-bromophenyl)carbamoylthio]-4-(3H)-quinzolin-4-one |

| 4-chloro-2-phenyl-6-(2-phenylethynyl)quinazoline |

| 6-iodo-4-chloroquinazolines |

| 2,3-diaryl-6-(phenylethynyl)quinazolines |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique for the accurate mass determination of this compound. measurlabs.comresearchgate.net Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, enabling the determination of the exact molecular formula. bioanalysis-zone.com This high precision is indispensable for distinguishing between compounds with the same nominal mass but different elemental compositions. bioanalysis-zone.comchromatographyonline.com

The principle of HRMS involves the ionization of the sample, followed by the separation of ions in a high-performance mass analyzer, such as a Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) instrument. researchgate.netlabmanager.com The exceptional accuracy of these analyzers allows for the confident identification of unknown compounds and the confirmation of expected molecular structures. measurlabs.com For this compound, HRMS provides the exact mass, which can be compared to the theoretical mass calculated from its elemental formula (C₈H₅IN₂), thus confirming its identity with a high degree of certainty. chromatographyonline.com

Table 1: Theoretical vs. Experimental Mass of this compound

| Parameter | Value |

| Molecular Formula | C₈H₅IN₂ |

| Theoretical Monoisotopic Mass | 255.9548 u |

| Expected HRMS Result (M+H)⁺ | 256.9621 u |

Note: The table presents theoretical values. Actual experimental data would be obtained from HRMS analysis.

Liquid Chromatography-Mass Spectrometry (LCMS-IT-TOF)

Liquid Chromatography-Mass Spectrometry with an Ion Trap and Time-of-Flight detector (LCMS-IT-TOF) is a hybrid technique that couples the separation power of liquid chromatography with the capabilities of both ion trap and time-of-flight mass spectrometry. shimadzu.comwikipedia.org This combination allows for the analysis of complex mixtures and provides both qualitative and quantitative information about the individual components. shimadzu-la.com

In the context of this compound analysis, the sample is first introduced into a liquid chromatograph, where it is separated from impurities and other components of the mixture. The separated analyte then enters the mass spectrometer. The ion trap portion of the instrument can perform fragmentation experiments (MSⁿ), which helps in the structural elucidation of the molecule. speciation.netlabwrench.com The time-of-flight analyzer then provides high-resolution and accurate mass measurements of both the parent ion and its fragments. shimadzu.comspeciation.net This dual capability makes LCMS-IT-TOF a valuable tool for confirming the identity of this compound in complex matrices and for studying its metabolic fate or degradation products. shimadzu.com

X-ray Diffraction (XRD) and Crystallography

X-ray diffraction (XRD) is a primary technique for determining the solid-state structure of crystalline materials like this compound. iastate.edu By analyzing the pattern of X-rays scattered by the atoms in a crystal, detailed information about the arrangement of atoms, bond lengths, and bond angles can be obtained. wikipedia.orgcarleton.edu

Single Crystal X-ray Diffraction for Solid-State Structure

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic structure of a molecule in the solid state. carleton.edumdpi.com This technique requires a high-quality single crystal of the compound, which, when irradiated with a monochromatic X-ray beam, produces a unique diffraction pattern. carleton.edu

The analysis of this pattern allows for the determination of the unit cell dimensions and the positions of each atom within the crystal lattice. carleton.edu For this compound, this would provide unequivocal proof of its molecular structure, including the planarity of the quinazoline ring system and the exact position of the iodine atom. The resulting data includes precise bond lengths and angles between all atoms in the molecule. researchgate.netrsc.org This information is fundamental for understanding the molecule's conformation and intermolecular interactions in the solid state. mdpi.com

Table 2: Crystallographic Data for a Hypothetical this compound Crystal

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Calculated Density (g/cm³) | Value |

Advanced Spectroscopic Techniques for Catalytic Studies

In the context of catalysis, specialized spectroscopic techniques are employed to investigate the role of compounds like this compound, either as catalysts themselves or as part of a catalytic system. These methods can provide insights into the electronic and geometric structure of the catalyst under reaction conditions.

X-ray Absorption Spectroscopy (XAS) for Catalyst Characterization

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to probe the local geometric and electronic structure of an absorbing atom in a material. nih.govuu.nl It is particularly valuable for characterizing catalysts, as it can be performed in situ, providing information about the catalyst under actual reaction conditions. nih.govresearchgate.net

XAS is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). uu.nl The XANES region provides information about the oxidation state and coordination geometry of the absorbing atom. nih.govuu.nl For a catalyst involving this compound, XANES could be used to study changes in the electronic state of a metal center interacting with the quinazoline ligand. The EXAFS region provides information about the bond distances, coordination number, and identity of the neighboring atoms. nih.govuu.nl This could be used, for example, to determine the coordination environment of a metal atom bound to the nitrogen atoms of the quinazoline ring. While direct studies on this compound as a catalyst using XAS are not prevalent, the technique offers significant potential for understanding its role in catalytic processes. chemistryviews.orgmdpi.com

Applications in Advanced Organic Synthesis

Role as Versatile Synthetic Intermediates

4-Iodoquinazoline and its derivatives are widely recognized as versatile synthetic intermediates, primarily due to the presence of the reactive C-I bond. researchgate.netmdpi.com This bond is susceptible to a variety of metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Stille reactions. mdpi.comresearchgate.net These reactions allow for the introduction of a diverse array of substituents, such as aryl, alkynyl, and vinyl groups, at the 4-position of the quinazoline (B50416) core. This versatility is crucial for the synthesis of polysubstituted quinazolines, which are of significant interest in medicinal chemistry and materials science. researchgate.netmdpi.com

The reactivity of the C-I bond can be selectively controlled in the presence of other halogen atoms, such as chlorine or bromine, on the quinazoline ring. mdpi.comsemanticscholar.org This differential reactivity allows for sequential and site-selective functionalization, providing a powerful tool for the synthesis of complex, unsymmetrically substituted quinazoline derivatives. nih.govmdpi.com For instance, in dihalogenated quinazolines, the C-I bond can be selectively coupled under conditions that leave a C-Cl or C-Br bond intact for subsequent transformations. mdpi.com

Synthesis of Complex Heterocyclic Systems

The unique reactivity of this compound makes it an ideal starting material for the construction of more elaborate heterocyclic systems. This is particularly evident in the synthesis of fused quinazoline derivatives and polycarbo-substituted quinazolines.

This compound and its analogues serve as key precursors for the synthesis of various fused heterocyclic systems. For example, amination of 2-aryl-6-bromo-4-chloro-8-iodoquinazolines with 2-aminoethanol, followed by acid-promoted cyclodehydration, leads to the formation of novel 5-aryl-9-bromo-7-iodo-2,3-dihydro-2H-imidazo[1,2-c]quinazolines. mdpi.comsemanticscholar.org These fused systems can then be further functionalized through sequential cross-coupling reactions. mdpi.com Similarly, reaction of 2-(4-chlorophenyl)-4-chloro-6-iodoquinazoline with hydrazine (B178648) hydrate (B1144303) and subsequent treatment with carbon disulfide yields 3-mercapto-5-(4-chlorophenyl)-9-iodo-1,2,4-triazolo[4,3-c]quinazoline, demonstrating the utility of the iodoquinazoline scaffold in constructing triazole-fused systems. imrpress.com

The synthesis of these fused heterocycles often involves a two-step process where the imidazole (B134444) or triazole ring is assembled onto the pre-existing quinazoline framework, frequently starting from a 4-chloroquinazoline (B184009) derivative which can be prepared from a this compound precursor. mdpi.com

The term "polycarbo-substituted" refers to quinazolines bearing multiple carbon-based substituents. This compound is instrumental in the synthesis of such compounds. One-pot, multi-step reaction sequences involving initial amination followed by double cross-coupling reactions (such as bis-Suzuki or Sonogashira/Stille) on dihalogenated quinazolines (containing an iodo group) allow for the introduction of different carbon-based groups in a single operation. nih.govresearchgate.net

For example, the synthesis of unsymmetrical polycarbo-substituted 4-anilinoquinazolines has been achieved from 2-aryl-6-bromo-8-iodoquinazolines. nih.govresearchgate.net This involves an initial amination at the 4-position, followed by sequential palladium-catalyzed cross-coupling reactions at the C-6 and C-8 positions. The higher reactivity of the C-I bond compared to the C-Br bond often dictates the sequence of these coupling reactions. mdpi.com This approach provides access to a wide range of structurally diverse quinazolines with potential applications in medicinal chemistry and materials science. researchgate.netmdpi.com

Enabling Green Chemistry and Sustainable Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The use of this compound in organic synthesis aligns with several of these principles.

The development of one-pot and multicomponent reactions utilizing this compound derivatives contributes to atom economy by minimizing the number of synthetic steps and purification procedures, thereby reducing waste generation. researchgate.netmdpi.com For instance, one-pot sequential amination and double cross-coupling reactions for the synthesis of polycarbo-substituted quinazolines are more atom-efficient than traditional multi-step syntheses. nih.gov

Furthermore, research is ongoing to develop more environmentally friendly synthetic methodologies. This includes the use of greener solvents, such as water or ionic liquids, and the development of reusable catalysts. mdpi.comnih.gov While specific examples directly involving this compound are emerging, the broader field of quinazoline synthesis is increasingly focused on sustainable practices. frontiersin.orgresearchgate.net The use of efficient catalytic systems, even if not traditionally "green," can contribute to sustainability by enabling reactions to proceed under milder conditions and with lower catalyst loadings, thus reducing energy consumption and waste. researchgate.net

Strategic Functionalization of Medicinally Relevant Compounds

The quinazoline scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous biologically active compounds, including approved anticancer drugs. beilstein-journals.orgnih.govmdpi.com this compound and its derivatives play a crucial role in the synthesis and late-stage functionalization of these medicinally relevant molecules.

The C-I bond provides a handle for introducing a variety of functional groups that can modulate the pharmacological properties of the quinazoline core. mdpi.com For example, the synthesis of novel 4-anilinoquinazoline (B1210976) derivatives, a class of compounds known for their anticancer activity, often involves the displacement of a leaving group at the 4-position, which can be derived from this compound. beilstein-journals.org

Late-stage functionalization, the introduction of functional groups at a late stage in a synthetic sequence, is a powerful strategy in drug discovery for rapidly generating analogues of a lead compound. nih.govspirochem.com The reactivity of the C-I bond in this compound makes it an ideal substrate for such strategies, allowing for the diversification of complex, medicinally relevant scaffolds.

Structure Activity Relationship Sar and Mechanistic Biological Research Methodologies

In Vitro Biological Study Methodologies

In vitro methodologies provide a controlled environment to dissect the specific biological effects of 4-iodoquinazoline derivatives at the cellular and molecular levels. These assays are crucial for establishing structure-activity relationships (SAR), guiding the optimization of lead compounds, and elucidating their mechanisms of action before any potential preclinical development.

A common method employed is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures changes in cell viability. In the study of this compound derivatives, this assay has been used to determine the cytotoxic effects against a panel of human cancer cell lines. For instance, various novel derivatives have been synthesized and evaluated against lung (A549), colorectal (HCT116), breast (MCF-7), and liver (HepG2) cancer cell lines. The primary endpoint of these assays is the half-maximal inhibitory concentration (IC₅₀), representing the concentration of the compound required to inhibit cell proliferation by 50%. This value is a key metric for comparing the potency of different derivatives and establishing a preliminary structure-activity relationship.

For example, research has shown that certain this compound derivatives linked to different heteroaromatic or aromatic groups exhibit significant cytotoxicity. The results from these screenings guide further development; compounds showing high potency against cancer cells but low toxicity against normal cell lines (like VERO, normal African green monkey kidney cells) are prioritized.

Table 1: Cytotoxicity of Selected this compound Derivatives in Cancer Cell Lines (IC₅₀ in µM)

| Compound | A549 (Lung) | HCT116 (Colorectal) | MCF-7 (Breast) | HepG2 (Liver) | Reference |

|---|---|---|---|---|---|

| 6c | 6.55 | 7.44 | 7.10 | 7.88 | giffordbioscience.com |

| 6d | 5.75 | 6.90 | 6.95 | 7.50 | giffordbioscience.com |

| 8c | 7.05 | 6.80 | 6.80 | 7.35 | giffordbioscience.com |

| 8d | 6.00 | 6.12 | 6.24 | 6.90 | giffordbioscience.com |

| 14 | 5.15 | 8.44 | 6.37 | 6.23 | giffordbioscience.com |

| 17 | 5.11 | 5.40 | 6.85 | 5.55 | bostongene.com |

| 18 | 5.24 | 5.68 | 6.46 | 5.25 | bostongene.com |

| 3c | 8.0 | 6.0 | 7.0 | 4.0 | researchgate.net |

Following phenotypic screening, enzyme inhibition assays are conducted to identify the specific molecular targets responsible for the observed cellular effects. Since many quinazoline-based compounds are known to be protein kinase inhibitors, these assays are frequently focused on specific kinases implicated in cancer progression. For this compound derivatives, research has centered on their ability to inhibit key tyrosine kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).

These assays directly measure the ability of a compound to interfere with the catalytic activity of an enzyme. The potency is again quantified by the IC₅₀ value, which in this context is the concentration of the inhibitor needed to reduce the enzyme's activity by 50%. Studies have demonstrated that certain this compound derivatives are potent dual inhibitors of both EGFR and VEGFR-2. giffordbioscience.com Specifically, they have been tested against both the wild-type EGFR (EGFR-WT) and the clinically important T790M mutant, which confers resistance to some EGFR inhibitors. bostongene.comascopubs.org Additionally, some derivatives have been evaluated for their inhibitory activity against other enzymes like carbonic anhydrase XII (CAXII), which is involved in tumor hypoxia. researchgate.net

Table 2: Enzymatic Inhibition of Selected this compound Derivatives (IC₅₀ in µM)

| Compound | EGFRT790M | VEGFR-2 | CAXII | Reference |

|---|---|---|---|---|

| 6c | 0.48 | 1.20 | - | giffordbioscience.comascopubs.org |

| 6d | 0.35 | 1.00 | - | giffordbioscience.comascopubs.org |

| 8c | 0.50 | 0.95 | - | giffordbioscience.comascopubs.org |

| 8d | 0.42 | 0.92 | - | giffordbioscience.comascopubs.org |

| 17 | 0.30 | - | - | bostongene.com |

| 18 | 0.25 | 0.17 | - | bostongene.com |

| 3c | - | - | 3.69 | researchgate.net |

Receptor binding studies are essential for confirming direct interaction between a compound and its target protein and for quantifying the binding affinity. Radioligand binding assays are considered the gold standard for this purpose due to their high sensitivity and robustness. giffordbioscience.com These assays typically involve incubating a radiolabeled ligand (a molecule with known high affinity for the receptor) with a preparation of the receptor (e.g., cell membranes) in the presence of varying concentrations of the unlabeled test compound (the this compound derivative). researchgate.net The ability of the test compound to displace the radioligand from the receptor is measured, and from this, the inhibitory constant (Ki) or IC₅₀ can be determined. giffordbioscience.com

There are several types of radioligand assays:

Competitive binding assays determine the relative affinity of a test compound by measuring its ability to compete with a known radioligand. giffordbioscience.com

Saturation binding assays use increasing concentrations of a radioligand to determine the total number of binding sites (Bmax) and the radioligand's dissociation constant (Kd). giffordbioscience.comwikipedia.org

Kinetic binding assays measure the association and dissociation rates of a ligand, providing further detail on the binding interaction. giffordbioscience.com

While direct radioligand binding data for this compound is not prominent in the literature, computational molecular docking studies have been extensively used as a proxy. giffordbioscience.combostongene.com These in silico studies predict the binding mode and affinity of the compound within the active site of target receptors like EGFR and VEGFR-2, corroborating the results from enzyme inhibition assays and guiding the rational design of new derivatives. giffordbioscience.com

While the primary focus for many quinazoline (B50416) derivatives has been on kinase inhibition, the quinoline (B57606)/quinazoline scaffold is also present in compounds known to interact with DNA and inhibit topoisomerases. nih.gov Topoisomerases (TopI and TopII) are enzymes that resolve topological problems in DNA during replication and transcription, making them validated targets for anticancer drugs. ebsco.comwikipedia.org

Methodologies to study these interactions include:

DNA Intercalation Assays: Techniques like fluorescence quenching or viscosity measurements can indicate if a compound intercalates, or inserts itself, between DNA base pairs.

DNA Electrophoretic Mobility Shift Assay (EMSA): This method detects protein-DNA binding. thermofisher.comcreativebiomart.net While primarily for proteins, it can be adapted to study how a small molecule might alter a protein-DNA complex.

Topoisomerase Relaxation/Cleavage Assays: These are direct functional assays. A supercoiled plasmid DNA is incubated with a topoisomerase and the test compound. An effective inhibitor will prevent the enzyme from relaxing the supercoiled DNA or will stabilize the transient DNA-enzyme cleavage complex, leading to DNA strand breaks. drugbank.comgoogle.com The results are visualized using agarose (B213101) gel electrophoresis. google.com

Although the broader class of quinolones has been shown to target bacterial topoisomerases (DNA gyrase and topoisomerase IV), specific investigations into whether this compound derivatives inhibit human topoisomerases I or II are not extensively reported. nih.gov This remains a potential area for mechanistic investigation.

A critical aspect of modern cancer drug development is overcoming therapeutic resistance. Targeted therapies, while initially effective, often fail as tumors adapt and develop resistance mechanisms. nih.gov A primary mechanism of resistance to first-generation EGFR inhibitors like erlotinib (B232) is the acquisition of a secondary mutation in the EGFR kinase domain, most commonly the T790M "gatekeeper" mutation. nih.gov

Research into this compound derivatives has explicitly addressed this challenge. The methodologies involve:

Developing Resistant Cell Lines: Creating cell lines that harbor the specific resistance mechanism being studied (e.g., EGFR T790M).

Screening Against Resistant Models: Using the cell-based and enzyme inhibition assays described above (7.1.1 and 7.1.2) to specifically test the efficacy of new compounds against the resistant target. giffordbioscience.comascopubs.org As shown in Table 2, numerous this compound derivatives have been designed and proven to be potent inhibitors of the EGFRT790M mutant enzyme.

Investigating Resistance Evolution: Studying how resistance develops over time by exposing sensitive cells to gradually increasing concentrations of a drug. nih.gov This can help identify not only on-target mutations but also the activation of bypass signaling pathways (e.g., MET amplification) that confer resistance. nih.govnih.gov

The successful design of this compound-based dual inhibitors of VEGFR-2 and the resistant EGFRT790M mutant demonstrates a rational approach to preemptively addressing known clinical mechanisms of resistance. giffordbioscience.combostongene.com

Biomarker-driven therapy is central to precision medicine. A biomarker is a measurable characteristic that can be used for diagnosis, prognosis, or prediction of response to a particular therapy. aacrjournals.org In the context of this compound research, the key targets—EGFR and VEGFR-2—are themselves established biomarkers. aacrjournals.org The presence of an activating EGFR mutation, for example, is a predictive biomarker for response to EGFR inhibitors.

The methodologies in biomarker research relevant to this compound include:

Target Identification as a Biomarker: The initial validation of EGFR and VEGFR-2 as drivers of cancer progression established them as therapeutic targets and, consequently, as biomarkers. Mutations in these genes, such as EGFR T790M, become biomarkers of resistance. nih.gov

Pharmacodynamic (PD) Biomarker Assays: These assays measure target engagement in cells or tissues after treatment. For kinase inhibitors, this often involves measuring the phosphorylation status of the target kinase or its downstream substrates. plos.org A decrease in the phosphorylation of EGFR after treatment with a this compound derivative would serve as a PD biomarker, confirming the drug is hitting its target.

Predictive Biomarker Discovery: This involves analyzing patient tumor data (genomic, transcriptomic, proteomic) to find markers that correlate with response or resistance to a drug. bostongene.comfrontiersin.org For example, researchers might search for additional genetic alterations that predict which patients are most likely to benefit from a dual EGFR/VEGFR-2 inhibitor. The validation process for a new biomarker is rigorous, requiring analytical validation of the assay's performance and clinical validation to confirm its predictive power in patient cohorts. aacrjournals.org

The development of this compound derivatives is intrinsically linked to biomarker science, as they are designed to act on specific, well-validated molecular markers of cancer.

Structure-Activity Relationship (SAR) Methodologies

The study of how the chemical structure of a molecule, such as this compound, relates to its biological activity is crucial in medicinal chemistry. These methodologies guide the design of more effective and specific therapeutic agents.

Impact of Substituent Effects on Biological Activity

The biological activity of quinazoline derivatives is significantly influenced by the nature and position of substituents on the quinazoline core. For instance, in a series of 2,4-disubstituted-6-iodoquinazoline derivatives, the presence of a 4-substituted-anilino group with a sulfonamide at the 4-position of the quinazoline nucleus was found to be a favorable structural feature for antitumor activity. nih.gov Specifically, a 4-methoxyphenyl (B3050149) substituent at the 2-position demonstrated a greater impact on activity compared to unsubstituted or other substituted analogs. nih.gov

In another study on 6-iodo-4-oxo-quinazoline derivatives, the introduction of amino, hydro, and hydroxy groups at the 3-position increased their inhibitory properties against aldehyde oxidase. scialert.net Conversely, the fusion of another ring to the quinazoline system, as seen in certain fused quinazoline derivatives, resulted in a loss of interaction with molybdenum hydroxylases, indicating that an un-fused pyrimidine (B1678525) ring is necessary for this inhibitory activity. scialert.net

The position of the iodo group itself also plays a role. While much research has focused on 6-iodo derivatives, 8-iodoquinazoline-2,4(1H,3H)-dione has also been investigated, with its specific iodine placement at the 8-position noted to enhance its reactivity and biological profile compared to analogs with different or no halogen substitutions. smolecule.com

General principles of substituent effects, such as hydrophobicity and electronic effects, are also applicable. For example, in some series of compounds, increasing the hydrophobicity of a substituent can enhance activity up to an optimal point, after which activity may decrease. yorku.ca Similarly, electron-donating or electron-withdrawing properties of substituents can either enhance or diminish biological effects, depending on the specific target and mechanism of action. yorku.ca

Optimization of Quinazoline Derivatives for Potency and Selectivity

The optimization of quinazoline derivatives is a key focus of medicinal chemistry research, aiming to enhance their potency and selectivity for specific biological targets. This often involves systematic structural modifications based on initial SAR findings.

For example, in the development of HER2 inhibitors, derivatives of the EGFR inhibitor erlotinib were optimized to improve cellular activity and selectivity for HER2 over EGFR. rsc.org This involved synthesizing isoquinoline-tethered quinazoline derivatives, which demonstrated significantly improved selectivity and enhanced anti-proliferative effects against HER2-dependent cells. rsc.org The replacement of a furan (B31954) ring with a triazole ring was also explored, with the furan ring found to be more favorable for cellular activity within that particular scaffold. rsc.org

In another instance, N9-substituted 2,4-diaminoquinazolines were evaluated as inhibitors of dihydrofolate reductase from Pneumocystis carinii and Toxoplasma gondii. acs.org It was found that an N9-ethyl substitution was optimal for inhibitory activity against both enzymes, leading to a significant increase in potency compared to the N9-methyl analog. acs.org

The process of optimization often involves a cycle of design, synthesis, and biological testing. For example, after identifying a lead compound, researchers might explore various substituents at different positions to improve target engagement and pharmacokinetic properties. ekb.eg This can involve introducing different alkyl or aryl groups, modifying linking moieties, or altering the core heterocyclic structure. ekb.egacs.org

Table 1: Optimization of Quinazoline Derivatives

| Lead Compound Scaffold | Modification Strategy | Resulting Improvement | Reference |

|---|---|---|---|

| 4-Anilinoquin(az)oline | Introduction of isoquinoline (B145761) tether | Enhanced HER2 selectivity over EGFR | rsc.org |

| 2,4-Diaminoquinazoline | N9-ethyl substitution | Increased potency against pcDHFR and tgDHFR | acs.org |

| 4(3H)-Quinazolinone | Systematic variation of rings 1, 2, and 3 | Improved activity against S. aureus | acs.org |

Ligand Design Principles based on SAR Insights

The insights gained from SAR studies are fundamental to the rational design of new ligands with desired biological activities. These principles guide the selection of appropriate scaffolds, substituents, and structural modifications.

A key principle is the identification of a "pharmacophore," the essential three-dimensional arrangement of functional groups required for biological activity. For quinazoline-based inhibitors of protein kinases, the 4-anilinoquinazoline (B1210976) scaffold is often a core component of the pharmacophore, as it can interact with the ATP binding site of the kinase. mdpi.com

Ligand design also involves considering the specific structural requirements of the target enzyme. For example, in designing dual inhibitors of EGFR and VEGFR-2, researchers have incorporated features known to be important for binding to each receptor. rsc.org This includes a terminal hydrophobic head, a flat hetero-aromatic system, hydrogen bond donors and acceptors, and a hydrophobic tail. rsc.org

The principle of "bioisosteric replacement" is also commonly employed, where a substituent is replaced by another with similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic properties. For instance, a hydrogen atom might be replaced with a fluorine atom to block metabolic oxidation or to alter electronic properties. researchgate.net

Furthermore, the strategy of combining different pharmacophoric moieties into a single molecule, known as "hybrid drug design," is used to create compounds with dual or multiple modes of action. ekb.eg For example, combining the quinazoline scaffold with other heterocyclic systems known to have anticancer activity can lead to novel compounds with enhanced potency. ekb.eg

Mechanistic Investigations of Biological Activity

Understanding the mechanism by which a compound exerts its biological effects is as important as knowing its structure-activity relationship. This involves identifying the molecular targets and elucidating the specific interactions that lead to the observed biological outcome.

Identification of Molecular Targets and Pathways

Derivatives of this compound have been investigated for their activity against a variety of molecular targets, primarily in the context of cancer therapy. A significant focus has been on their ability to inhibit protein kinases, which are key regulators of cellular signaling pathways.

One of the most frequently studied targets for quinazoline derivatives is the Epidermal Growth Factor Receptor (EGFR). mdpi.comresearchgate.net Many 4-anilinoquinazoline derivatives have been designed and synthesized as EGFR inhibitors. researchgate.netekb.eg Some of these compounds have also been shown to inhibit mutated forms of EGFR, such as EGFRT790M, which is associated with resistance to first-generation EGFR inhibitors. researchgate.netresearchgate.net

Another important target is the Vascular Endothelial Growth Factor Receptor (VEGFR), particularly VEGFR-2, which plays a crucial role in angiogenesis. mdpi.comresearchgate.net Several iodoquinazoline derivatives have been developed as dual inhibitors of both EGFR and VEGFR-2, aiming to simultaneously block tumor cell proliferation and the formation of new blood vessels that supply the tumor. rsc.orgresearchgate.netnih.gov

Other protein kinases that have been identified as targets for quinazoline derivatives include HER2 (Human Epidermal Growth Factor Receptor 2), c-Met, and PI3Kα (Phosphoinositide 3-kinase alpha). rsc.orgmdpi.commdpi.com Additionally, some iodoquinazoline derivatives have shown inhibitory activity against other enzymes such as carbonic anhydrase XII (CAXII), human thymidylate synthase (hTS), and human thymidine (B127349) kinase (hTK). nih.gov

The biological pathways affected by these compounds are downstream of the inhibited kinases. For example, inhibition of the EGFR/VEGFR signaling pathways can disrupt cell proliferation, survival, and angiogenesis, ultimately leading to apoptosis (programmed cell death) and cell cycle arrest in cancer cells. ekb.egresearchgate.net

Elucidation of Inhibition Mechanisms (e.g., Protein Kinase Inhibition, Tubulin Binding)

The primary mechanism of action for many biologically active this compound derivatives is the inhibition of protein kinases. This inhibition typically occurs through competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of substrate proteins and blocking downstream signaling. smolecule.com The 4-anilinoquinazoline scaffold is particularly well-suited for this type of interaction. mdpi.com Some derivatives have been designed as irreversible inhibitors, forming a covalent bond with a specific amino acid residue within the active site of the kinase. ekb.eg

In addition to protein kinase inhibition, some quinazoline derivatives have been investigated for their ability to interact with tubulin, a protein that polymerizes to form microtubules. onclive.com Microtubules are essential components of the cytoskeleton and are crucial for cell division, making them an attractive target for anticancer drugs. onclive.com Some compounds can bind to the colchicine (B1669291) binding site on tubulin, disrupting microtubule dynamics and leading to mitotic arrest and cell death. onclive.comrcsb.org While direct evidence for this compound derivatives binding to tubulin is less common than for protein kinase inhibition, the broader class of quinazolines has been explored for this mechanism.

Molecular docking studies are often employed to elucidate the binding modes of these inhibitors within the active sites of their target proteins. nih.govresearchgate.net These computational models can predict the specific amino acid residues involved in hydrogen bonding and hydrophobic interactions, providing a molecular basis for the observed inhibitory activity and guiding further drug design. nih.gov

Table 2: Investigated Molecular Targets of this compound Derivatives

| Molecular Target | Therapeutic Area | Mechanism of Action | Reference |

|---|---|---|---|

| EGFR (Epidermal Growth Factor Receptor) | Cancer | Protein Kinase Inhibition | mdpi.comresearchgate.netekb.eg |

| VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) | Cancer | Protein Kinase Inhibition | mdpi.comrsc.orgresearchgate.net |

| HER2 (Human Epidermal Growth Factor Receptor 2) | Cancer | Protein Kinase Inhibition | rsc.org |

| PI3Kα (Phosphoinositide 3-kinase alpha) | Cancer | Protein Kinase Inhibition | mdpi.com |

| Carbonic Anhydrase XII (CAXII) | Cancer | Enzyme Inhibition | nih.gov |

| Tubulin | Cancer | Disruption of Microtubule Dynamics | onclive.com |

Mode of Action Studies

The mode of action for compounds based on the this compound scaffold is primarily understood through their activity as enzyme inhibitors. Research has extensively focused on their role as targeted agents in oncology, particularly as inhibitors of protein tyrosine kinases (PTKs), which are crucial in modulating the signaling pathways for cell growth and proliferation. nih.gov Derivatives of 4-anilinoquinazoline, a closely related structure, have been widely investigated as antitumor agents due to their ability to inhibit receptor tyrosine kinases (RTKs) such as epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR-2), and platelet-derived growth factor receptor beta (PDGFR-β). beilstein-journals.org The core mechanism involves the quinazoline structure acting as a scaffold that binds to the ATP-binding pocket of these kinases, preventing downstream signaling. smolecule.com

Methodologies to elucidate these mechanisms are multifaceted, combining computational predictions with in vitro and cell-based experimental validation.